n-(1-(3-Bromophenyl)ethyl)-3-methylthiophene-2-carboxamide

Catalog No.
S16160032
CAS No.
M.F
C14H14BrNOS
M. Wt
324.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(1-(3-Bromophenyl)ethyl)-3-methylthiophene-2-car...

Product Name

n-(1-(3-Bromophenyl)ethyl)-3-methylthiophene-2-carboxamide

IUPAC Name

N-[1-(3-bromophenyl)ethyl]-3-methylthiophene-2-carboxamide

Molecular Formula

C14H14BrNOS

Molecular Weight

324.24 g/mol

InChI

InChI=1S/C14H14BrNOS/c1-9-6-7-18-13(9)14(17)16-10(2)11-4-3-5-12(15)8-11/h3-8,10H,1-2H3,(H,16,17)

InChI Key

RWZWCGPOXUXXJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NC(C)C2=CC(=CC=C2)Br

N-(1-(3-Bromophenyl)ethyl)-3-methylthiophene-2-carboxamide is a synthetic compound characterized by its complex structure, which includes a thiophene ring, a bromophenyl group, and a carboxamide functional group. The molecular formula for this compound is C12H10BrNOSC_{12}H_{10}BrNOS, and it has a molecular weight of approximately 284.18 g/mol. This compound exhibits unique chemical properties due to the presence of both electron-withdrawing and electron-donating groups, making it an interesting subject of study in organic chemistry.

Typical of amides and thiophenes. Notably, it can undergo:

  • Nucleophilic substitution reactions: The bromine atom in the 3-bromophenyl group can be replaced by nucleophiles.
  • Acylation reactions: The amide group can react with acyl chlorides or anhydrides to form new derivatives.
  • Reduction reactions: The carbonyl group in the carboxamide can be reduced to an amine under specific conditions.

Compounds with thiophene and bromophenyl moieties often exhibit significant biological activities. Preliminary studies suggest that N-(1-(3-Bromophenyl)ethyl)-3-methylthiophene-2-carboxamide may possess:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer activity: Some derivatives of thiophene have been reported to inhibit cancer cell proliferation.
  • Anti-inflammatory effects: Compounds with similar structures have been evaluated for their potential to reduce inflammation.

The synthesis of N-(1-(3-Bromophenyl)ethyl)-3-methylthiophene-2-carboxamide typically involves several steps:

  • Formation of the thiophene ring: This may be achieved through cyclization reactions involving appropriate precursors.
  • Bromination: The introduction of the bromine atom into the phenyl ring can be performed using brominating agents.
  • Amidation: The final step involves coupling the thiophene derivative with an amine to form the carboxamide.

N-(1-(3-Bromophenyl)ethyl)-3-methylthiophene-2-carboxamide has potential applications in several fields:

  • Pharmaceutical development: Its unique structure may lead to novel drug candidates targeting specific diseases.
  • Material science: This compound could be explored for use in organic electronics or as a precursor in material synthesis.
  • Agricultural chemistry: Compounds with similar structures have been investigated for use as agrochemicals.

Interaction studies are crucial for understanding how N-(1-(3-Bromophenyl)ethyl)-3-methylthiophene-2-carboxamide interacts with biological systems. These studies typically focus on:

  • Binding affinity: Assessing how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Mechanism of action: Investigating how the compound exerts its biological effects at the molecular level.
  • Toxicity profiles: Evaluating any potential adverse effects associated with its use.

Several compounds share structural similarities with N-(1-(3-Bromophenyl)ethyl)-3-methylthiophene-2-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
3-Methylthiophene-2-carboxamideC6H7NOSLacks bromination, simpler structure
N-(4-Bromophenyl)-3-methylthiophene-2-carboxamideC12H10BrNOSDifferent substitution pattern on phenyl ring
N-(1-(4-Chlorophenyl)ethyl)-3-methylthiophene-2-carboxamideC12H10ClNOSContains chlorine instead of bromine

Uniqueness

N-(1-(3-Bromophenyl)ethyl)-3-methylthiophene-2-carboxamide is distinguished by its specific bromination pattern and ethyl substitution, which may confer unique biological activities not present in its analogs. This specificity could lead to different pharmacological profiles and applications compared to similar compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

322.99795 g/mol

Monoisotopic Mass

322.99795 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

Explore Compound Types